molecular formula C9H9N3S2 B6279275 5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine CAS No. 1019485-08-5

5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine

Cat. No. B6279275
CAS RN: 1019485-08-5
M. Wt: 223.3
InChI Key:
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Description

5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine, also known as 5-Methylthiadiazole (5-MTD), is a nitrogen-containing heterocyclic compound that has been studied extensively in recent years due to its potential therapeutic and industrial applications. 5-MTD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-allergic, and anti-cancer effects. In addition, 5-MTD has been used as an intermediate in the synthesis of various drugs and has been studied for its potential use in the treatment of various diseases. In

Scientific Research Applications

5-MTD has been studied extensively in recent years due to its potential therapeutic and industrial applications. 5-MTD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-allergic, and anti-cancer effects. In addition, 5-MTD has been used as an intermediate in the synthesis of various drugs and has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. 5-MTD has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Huntington’s disease.

Mechanism of Action

The exact mechanism of action of 5-MTD is not yet fully understood. However, it is believed that 5-MTD acts by binding to and modulating the activity of certain enzymes and proteins involved in signal transduction pathways. 5-MTD has been found to modulate the activity of enzymes involved in the synthesis of prostaglandins, which are lipid molecules involved in inflammation and other physiological processes. In addition, 5-MTD has been found to modulate the activity of proteins involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
5-MTD has been found to possess a wide range of biochemical and physiological effects. 5-MTD has been found to possess anti-inflammatory, anti-oxidative, anti-allergic, and anti-cancer effects. 5-MTD has been found to possess anti-inflammatory effects by modulating the activity of enzymes involved in the synthesis of prostaglandins. In addition, 5-MTD has been found to possess anti-oxidative effects by scavenging reactive oxygen species and reducing oxidative stress. 5-MTD has also been found to possess anti-allergic effects by modulating the activity of proteins involved in the regulation of allergic reactions. Lastly, 5-MTD has been found to possess anti-cancer effects by modulating the activity of proteins involved in the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations of 5-MTD for lab experiments. One advantage of 5-MTD is that it is relatively inexpensive and easily accessible, making it a useful tool for research. In addition, 5-MTD has been found to possess a wide range of biological activities, making it a useful compound for studying the effects of various compounds on biological systems. A limitation of 5-MTD is that it is a relatively small molecule, making it difficult to study its effects on larger biological systems.

Future Directions

5-MTD has been studied extensively in recent years due to its potential therapeutic and industrial applications. In the future, 5-MTD could be used to develop new drugs and treatments for various diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, 5-MTD could be used to develop new industrial compounds and materials, such as polymers and catalysts. Lastly, 5-MTD could be used to develop new compounds for use in agricultural applications, such as fertilizers and pesticides.

Synthesis Methods

5-MTD can be synthesized through several different methods, including the acylation of thiourea with a carboxylic acid, the reaction of thiourea with an aldehyde, and the reaction of thiourea with an alkyl halide. Acylation of thiourea with a carboxylic acid is the most common method for the synthesis of 5-MTD. The reaction is typically carried out in the presence of an acid catalyst and a base, such as sodium hydroxide. The reaction yields 5-MTD and an acid salt, which can be separated by filtration. The reaction is typically carried out at a temperature of 80-100°C and is usually complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine involves the reaction of 2-chloro-5-nitropyridine with 4-methyl-2-mercaptobenzothiazole followed by reduction of the nitro group and subsequent cyclization to form the desired product.", "Starting Materials": [ "2-chloro-5-nitropyridine", "4-methyl-2-mercaptobenzothiazole", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-chloro-5-nitropyridine is reacted with 4-methyl-2-mercaptobenzothiazole in ethanol and water in the presence of sodium hydroxide to form 5-(4-methyl-2-mercaptobenzothiazolyl)pyridine.", "Step 2: The nitro group in 5-(4-methyl-2-mercaptobenzothiazolyl)pyridine is reduced to an amino group using sodium borohydride in ethanol.", "Step 3: Cyclization of the amino group with the thiol group in the presence of hydrochloric acid forms 5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine." ] }

CAS RN

1019485-08-5

Molecular Formula

C9H9N3S2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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